Bis(2-chloroisopropyl)ether

Description

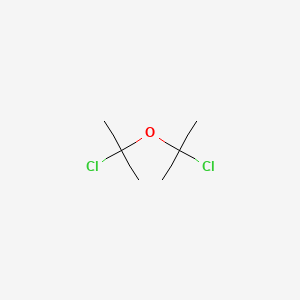

Structure

2D Structure

3D Structure

Properties

CAS No. |

39638-32-9 |

|---|---|

Molecular Formula |

C6H12Cl2O |

Molecular Weight |

171.06 g/mol |

IUPAC Name |

2-chloro-2-(2-chloropropan-2-yloxy)propane |

InChI |

InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3 |

InChI Key |

BULHJTXRZFEUDQ-UHFFFAOYSA-N |

SMILES |

CC(C)(OC(C)(C)Cl)Cl |

Canonical SMILES |

CC(C)(OC(C)(C)Cl)Cl |

boiling_point |

369 °F at 760 mm Hg (NTP, 1992) 187.3 °C at 760 mm Hg |

density |

Sp gr: 1.1122 20 °C/20 °C |

flash_point |

185 °F (NTP, 1992) 185 °F (OPEN CUP) |

melting_point |

-96.8 - 101.8 °C |

Other CAS No. |

39638-32-9 |

physical_description |

Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible. |

Pictograms |

Acute Toxic; Health Hazard |

shelf_life |

FAIRLY STABLE IN AQUEOUS MEDIA |

solubility |

WATER SOLUBLE Water miscible in organic solvents. |

Synonyms |

bis(2-chloroisopropyl)ether |

vapor_density |

5.9 (Air=1) |

vapor_pressure |

0.71 - 0.85 mm Hg at 20 °C |

Origin of Product |

United States |

Foundational & Exploratory

Technischer Leitfaden: Bis(2-chlorisopropyl)ether vs. Bis(2-chlor-1-methylethyl)ether – Eine detaillierte Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

In der Welt der organischen Chemie und Toxikologie ist die präzise Identifizierung von chemischen Verbindungen von größter Bedeutung. Ein bemerkenswertes Beispiel für potenzielle Verwirrung sind die Isomere Bis(2-chlorisopropyl)ether und Bis(2-chlor-1-methylethyl)ether. Obwohl ihre Namen ähnlich sind und in der Literatur und von kommerziellen Anbietern oft synonym verwendet werden, handelt es sich um zwei unterschiedliche chemische Substanzen mit eindeutigen CAS-Nummern (Chemical Abstracts Service).[1] Dieser technische Leitfaden soll Klarheit schaffen, indem er eine detaillierte vergleichende Analyse dieser beiden Verbindungen bietet. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um eine genaue Identifizierung, Handhabung und Bewertung dieser halogenierten Ether zu gewährleisten.

Die Verwirrung in der Nomenklatur hat zu Inkonsistenzen in wissenschaftlichen Daten und regulatorischen Dokumenten geführt. Die US-Umweltschutzbehörde (EPA) hat klargestellt, dass der als prioritärer Schadstoff gelistete Stoff Bis(2-chlor-1-methylethyl)ether (CAS-Nr. 108-60-1) ist und nicht sein Isomer Bis(2-chlorisopropyl)ether (CAS-Nr. 39638-32-9).[1]

Logische Beziehung und Nomenklatur

Die folgende Abbildung verdeutlicht die Beziehung zwischen den beiden Isomeren und die Problematik der Nomenklatur.

Quantitative Daten im Vergleich

Die folgende Tabelle fasst die verfügbaren quantitativen Daten für beide Verbindungen zusammen, um einen direkten Vergleich zu ermöglichen. Es ist offensichtlich, dass für Bis(2-chlor-1-methylethyl)ether (CAS 108-60-1) eine wesentlich umfangreichere Datenbasis existiert.

| Eigenschaft | Bis(2-chlor-1-methylethyl)ether | This compound |

| CAS-Nummer | 108-60-1[2][3] | 39638-32-9[1][4] |

| Molekülformel | C₆H₁₂Cl₂O[2][3] | C₆H₁₂Cl₂O[4] |

| Molekulargewicht | 171.07 g/mol [2][5] | 171.06 g/mol [4] |

| Siedepunkt | 187 °C bei 760 mmHg[6] | 187.3 °C bei 760 Torr[4] |

| Schmelzpunkt | -97 °C[7] bis -100 °C[6] | -96.8 bis -101.8 °C[4] |

| Dichte | 1.1122 g/cm³ bei 20 °C[5] | 1.1122 g/cm³ bei 20 °C[4] |

| Flammpunkt | 85 °C (185 °F)[5][8] | 11 °C[7] |

| Wasserlöslichkeit | < 0.1 mg/mL bei 22.2 °C[5]; 1700 ppm bei 20 °C[2] | Unlöslich[8] |

| Dampfdruck | 0.1 mmHg bei 20 °C[5] | 0.56 mmHg[7] |

| Dampfdichte | 6 (Luft = 1)[5][9] | Keine Daten |

| log Kow (Octanol/Wasser) | 2.48[2][9] | Keine Daten |

Toxikologische Daten

Die toxikologischen Profile der beiden Verbindungen sind unvollständig, wobei die meisten Studien sich auf die technisch relevante Verbindung Bis(2-chlor-1-methylethyl)ether beziehen.

| Toxizitäts-Endpunkt | Bis(2-chlor-1-methylethyl)ether | This compound |

| Akute orale Toxizität (Ratte, LD50) | 240 mg/kg[7][10] | Keine Daten |

| Karzinogenität | Begrenzte Evidenz bei Versuchstieren (IARC Gruppe 3: nicht klassifizierbar)[6][11]; kann Lungenadenome und hepatozelluläre Karzinome bei Mäusen verursachen.[6][11][12] | Keine Daten |

| Mutagenität | Schwach mutagen in Salmonella typhimurium TA1535 mit metabolischer Aktivierung.[6][11] Induzierte Mutationen in Maus-Lymphom-Zellen.[11] | Keine Daten |

| Haupt-Zielorgane | Leber, Nieren, Lunge[13][14] | Keine Daten |

| Referenzdosis (RfD, oral) | 0.04 mg/kg/Tag[14] | Keine Daten |

Herstellung und Verwendung

Bis(2-chlor-1-methylethyl)ether wird nicht mehr kommerziell in großen Mengen hergestellt, entsteht aber als Nebenprodukt bei der Herstellung von Propylenoxid und Propylenglykol nach dem Chlorhydrin-Verfahren.[6][8][11] Früher wurde es als Lösungsmittel für Fette, Wachse und Harze, in Abbeizmitteln, als Bodenbegasungsmittel zur Nematodenbekämpfung und als chemisches Zwischenprodukt verwendet.[6][12][15]

Für This compound gibt es kaum Informationen über Herstellung oder spezifische Verwendungen, was darauf hindeutet, dass es kommerziell nicht von Bedeutung ist.

Experimentelle Protokolle: Analytische Methoden

Die Analyse von Bis(2-chlor-1-methylethyl)ether in Umweltproben wird typischerweise mit gaschromatographischen Methoden durchgeführt, wie sie von der EPA standardisiert wurden.

EPA Methode 611: Haloether

Diese Methode dient der Bestimmung von Haloethern in kommunalen und industriellen Abwässern.[2][8]

-

Probenvorbereitung: Flüssig-Flüssig-Extraktion der Wasserprobe mit Methylenchlorid.

-

Aufkonzentration: Eindampfen des Extrakts mit einem Kuderna-Danish-Verdampfer.

-

Reinigung (Cleanup): Säulenchromatographie des Extrakts über Florisil zur Entfernung von Störsubstanzen.

-

Analyse: Gaschromatographie (GC) des gereinigten Extrakts.

-

Säule: Gepackte Säule (z.B. 3% SP-1000 auf Supelcoport).[2]

-

Detektor: Halogenspezifischer Detektor (HSD), wie z.B. ein elektrolytischer Leitfähigkeitsdetektor (ELCD) oder ein Mikro-Coulometrie-Detektor.[2]

-

Nachweisgrenze: Die methodenspezifische Nachweisgrenze für Bis(2-chlor-1-methylethyl)ether liegt bei etwa 5.7 µg/L.[8]

-

EPA Methode 8250/8270: Semivolatile organische Verbindungen mittels GC/MS

Diese Methoden sind breiter anwendbar für eine Vielzahl von semivolatilen organischen Verbindungen in festen Abfällen, Böden und Grundwasser.

-

Probenvorbereitung: Extraktion der Probe mit einem geeigneten Lösungsmittel (typischerweise Methylenchlorid) unter Verwendung von Techniken wie Soxhlet-Extraktion (Methode 3540), Ultraschall-Extraktion (Methode 3550) oder Druckflüssigkeitsextraktion (Methode 3545).

-

Analyse: Gaschromatographie-Massenspektrometrie (GC/MS).

-

Säule: Fused-Silica-Kapillarsäule (z.B. DB-5 oder Äquivalent).

-

Detektion: Massenspektrometer im Elektronenstoß (EI)-Modus. Die Identifizierung erfolgt durch Vergleich des Retentionszeit- und Massenspektrums mit dem eines authentischen Standards.

-

Anmerkung: Kommerzielle Standards von "Bis(2-chlorisopropyl)ether" können mehrere Isomere enthalten, was die Analyse erschwert. Es ist entscheidend, den korrekten Isomer-Standard (CAS 108-60-1) zu verwenden und die mögliche Koelution von Isomeren zu berücksichtigen.[16]

-

Workflow für die analytische Bestimmung

Der folgende Graph visualisiert den typischen Arbeitsablauf für die Analyse von Bis(2-chlor-1-methylethyl)ether in Umweltproben gemäß den EPA-Methoden.

Zusammenfassung und Schlussfolgerung

Die Unterscheidung zwischen Bis(2-chlor-1-methylethyl)ether (CAS 108-60-1) und This compound (CAS 39638-32-9) ist für die wissenschaftliche Genauigkeit und die Einhaltung von Vorschriften von entscheidender Bedeutung. Die überwiegende Mehrheit der veröffentlichten Daten, insbesondere im regulatorischen Kontext, bezieht sich auf Bis(2-chlor-1-methylethyl)ether. Forscher und Laborfachleute müssen bei der Beschaffung von Referenzstandards und bei der Interpretation von Analysenergebnissen größte Sorgfalt walten lassen, um sicherzustellen, dass sie die korrekte Verbindung untersuchen. Die Verwendung der CAS-Nummer ist der eindeutigste Weg, um eine Verwechslung zu vermeiden. Dieser Leitfaden hat die verfügbaren Daten zusammengefasst und die analytischen Ansätze dargelegt, um die wissenschaftliche Gemeinschaft bei der korrekten Handhabung und Untersuchung dieser wichtigen, aber oft falsch identifizierten chemischen Verbindungen zu unterstützen.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(2-chloro-1-methylethyl) ether [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. This compound CAS#: 108-60-1 [m.chemicalbook.com]

- 8. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound | 108-60-1 [chemicalbook.com]

- 11. Bis(2-chloro-1-methylethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Bis(2-chloro-1-methylethyl)ether (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]

- 13. nj.gov [nj.gov]

- 14. egle.state.mi.us [egle.state.mi.us]

- 15. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 16. youtube.com [youtube.com]

In-Depth Technical Guide to 2-Chloro-2-(2-chloropropan-2-yloxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound commonly known as Bis(2-chloroisopropyl)ether. The systematically preferred IUPAC name for this compound is 2-chloro-2-(2-chloropropan-2-yloxy)propane .[1] It is a halogenated ether that has seen use as a solvent for fats, greases, and in paint and varnish removers.[1][2] Notably, it is also a byproduct in the chlorohydrin process for manufacturing propylene (B89431) oxide.[1] Due to its chemical properties and toxicological profile, a thorough understanding of this compound is essential for researchers in environmental science, toxicology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-chloro-2-(2-chloropropan-2-yloxy)propane is presented in the table below. This data is crucial for handling, storage, and experimental design.

| Property | Value | Source |

| IUPAC Name | 2-chloro-2-(2-chloropropan-2-yloxy)propane | [1] |

| Synonyms | This compound, 2,2′-Oxybis[2-chloropropane] | [1] |

| CAS Number | 39638-32-9 | [1] |

| Molecular Formula | C₆H₁₂Cl₂O | [1] |

| Molecular Weight | 171.06 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 187 °C | |

| Melting Point | -97 °C | [3] |

| Density | 1.112 g/cm³ at 20 °C | |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, and ether. | [3] |

| Vapor Pressure | 0.56 mmHg at 25 °C | [3] |

Experimental Protocols

Synthesis of 2-Chloro-2-(2-chloropropan-2-yloxy)propane

While this compound is often an industrial byproduct, a laboratory-scale synthesis can be proposed based on the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

2-chloro-2-propanol + Sodium 2-chloro-2-propoxide → 2-chloro-2-(2-chloropropan-2-yloxy)propane + Sodium Halide

Detailed Methodology:

-

Preparation of Sodium 2-chloro-2-propoxide:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal in an excess of dry 2-chloro-2-propanol under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

The completion of the reaction is indicated by the complete dissolution of the sodium metal.

-

-

Williamson Ether Synthesis:

-

To the freshly prepared sodium 2-chloro-2-propoxide solution, add an equimolar amount of 2-chloropropane (B107684) dropwise through the dropping funnel with continuous stirring.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is quenched with deionized water to dissolve the sodium chloride byproduct.

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to obtain pure 2-chloro-2-(2-chloropropan-2-yloxy)propane.

-

Analytical Determination by Gas Chromatography/Mass Spectrometry (GC/MS) - Based on EPA Method 8270D

This protocol outlines the analysis of semivolatile organic compounds, including 2-chloro-2-(2-chloropropan-2-yloxy)propane, in environmental samples.

Methodology:

-

Sample Preparation (Aqueous Sample):

-

Adjust the pH of a 1-liter water sample to <2 with 6N HCl.

-

If the sample contains residual chlorine, dechlorinate with sodium thiosulfate.

-

Spike the sample with surrogate standards.

-

Perform a liquid-liquid extraction using methylene (B1212753) chloride at neutral, basic, and acidic pH.

-

Dry the combined extracts with anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.

-

Add internal standards prior to analysis.

-

-

GC/MS Analysis:

-

Gas Chromatograph Conditions:

-

Injector: Splitless mode.

-

Column: A 30 m x 0.25 mm ID (0.25 µm film thickness) fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature program suitable for the separation of semivolatile organic compounds (e.g., initial temperature of 40°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes).

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from 35 to 550 amu.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify the target compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a standard.

-

Quantify the analyte using the internal standard method. The response of a characteristic ion of the analyte is compared to the response of a characteristic ion of the internal standard.

-

Toxicology and Biological Effects

2-chloro-2-(2-chloropropan-2-yloxy)propane has been shown to exhibit moderate toxicity in animal studies.[2] It is classified as a carcinogen in animals, with studies showing an increased incidence of alveolar/bronchiolar adenomas in female mice and hepatocellular carcinomas in male mice.[2] The compound is also mutagenic in S. typhimurium strains TA 1535 and TA 100.[4]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Source |

| LD₅₀ (Acute Oral) | Rat | Oral | 240 mg/kg | [3] |

| NOAEL (2-year dietary study) | Female Rat | Oral | 15 mg/kg/day | [2] |

| Inhalation Toxicity (4-hour) | Rat | Inhalation | 1/6 died at 1000 ppm | [1] |

| Dermal Effects | Rabbit | Dermal | No observable adverse effects | [2] |

| Eye Irritation | Animal | Ocular | Severe irritant | [2] |

Metabolism

In vivo studies in rats have shown that 2-chloro-2-(2-chloropropan-2-yloxy)propane is metabolized and excreted. Following a single oral dose, approximately 47.5% of the administered radioactivity was excreted in the urine within 48 hours. The major urinary metabolites identified were 2-(2-chloro-1-methylethoxy)propanoic acid and N-acetyl-S-(2-hydroxypropyl)-L-cysteine.

Visualizations

IUPAC Nomenclature Breakdown

Proposed Metabolic Pathway in Rats

Experimental Workflow for GC/MS Analysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dichlorodiisopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dichlorodiisopropyl ether. The information is compiled from various scientific and safety data sources to support research, development, and safety management activities involving this compound.

Chemical Identity

Dichlorodiisopropyl ether is a halogenated ether.[1][2] It is also known by several synonyms, including bis(2-chloro-1-methylethyl) ether, 2,2'-dichlorodiisopropyl ether, and DCIP.[3][4][5] It has been used as a solvent for fats, waxes, and greases, as well as in textile processing and as a chemical intermediate.[1]

| Identifier | Value |

| IUPAC Name | 1-chloro-2-(1-chloropropan-2-yloxy)propane |

| CAS Number | 108-60-1[6] |

| Molecular Formula | C₆H₁₂Cl₂O[3][6] |

| Molecular Weight | 171.06 g/mol [3][6] |

| SMILES | CC(CCl)OC(C)CCl[7] |

Physical Properties

Dichlorodiisopropyl ether is a colorless to light brown oily liquid.[5] It is denser than water and is insoluble or slightly soluble in water.[4][8]

Table 1: Quantitative Physical Properties of Dichlorodiisopropyl Ether

| Property | Value | Source(s) |

| Melting Point | -97 °C to -101.8 °C (-143 °F to -151.24 °F) | [3][4][8] |

| Boiling Point | 187 °C to 187.1 °C (369 °F to 369.3 °F) at 760 mmHg | [4][9][8][10] |

| Density/Specific Gravity | 1.1122 to 1.1127 g/cm³ at 20 °C (68 °F) | [4][8][10] |

| Vapor Pressure | 0.1 mmHg at 20 °C (68 °F); 0.85 mmHg | [1][10] |

| Vapor Density | 6 (Air = 1) | [10][11] |

| Flash Point | 85 °C (170 °F to 185 °F) (open cup) | [9][8][10] |

| Water Solubility | < 0.1 mg/mL at 22.2 °C (72 °F); 1700 mg/L at 20 °C; 4.3 g/L at 25 °C (calculated) | [3][4][10][12] |

| Refractive Index | 1.4451 to 1.4505 at 20-25 °C | [2][4] |

| Log P (octanol-water) | 2.48 | [12] |

Chemical Properties and Reactivity

Dichlorodiisopropyl ether is a combustible liquid that can form explosive peroxides upon exposure to air and light, particularly on standing.[8] It is incompatible with strong oxidizing agents, strong acids, and halogens.

-

Peroxide Formation : Oxidizes readily in air to form unstable peroxides that may explode spontaneously.[13][8]

-

Reactivity with Strong Oxidizers : Reacts with strong oxidizing agents, which can cause fires or explosions.

-

Decomposition : When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and potentially phosgene (B1210022) gas.[9][8][11]

-

Hydrolysis : Hydrolysis is not expected to be a significant fate process, with an estimated half-life analogous to similar compounds being very long.[3]

Chemical Reactivity and Hazards of Dichlorodiisopropyl Ether.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of dichlorodiisopropyl ether are not extensively available in the public domain literature. However, standardized methods from organizations such as ASTM International, the U.S. Environmental Protection Agency (EPA), and the Organisation for Economic Co-operation and Development (OECD) are typically employed for such characterizations.

-

Boiling Point : Determined by methods such as OECD Guideline 103 or ASTM D1120. The principle involves heating the liquid and recording the temperature at which its vapor pressure equals the atmospheric pressure.

-

Melting Point : OECD Guideline 102 or ASTM E324 are common methods. This involves cooling the liquid and observing the temperature at which solidification occurs.

-

Density : Typically measured using a pycnometer or a hydrometer following methods like OECD Guideline 109 or ASTM D1480.

-

Flash Point : Determined using either open-cup (e.g., Cleveland Open-Cup method, ASTM D92) or closed-cup (e.g., Pensky-Martens Closed-Cup method, ASTM D93) apparatus. The flash point is the lowest temperature at which vapors of the material will ignite with an ignition source.

-

Water Solubility : Methods like the flask-shaking method (OECD Guideline 105) or the column elution method (OECD Guideline 115) are used. These involve creating a saturated solution of the substance in water and measuring its concentration.

-

Analysis : EPA Method 625, which utilizes gas chromatography/mass spectrometry (GC/MS), can be used for the analysis of dichlorodiisopropyl ether in water samples.[3]

General Workflow for Chemical Analysis.

Safety and Handling

Dichlorodiisopropyl ether is considered toxic if swallowed and may be harmful if inhaled. It can cause irritation to the skin, eyes, and respiratory tract.[8] Due to its ability to form explosive peroxides, it should be stored in a cool, dark place, away from incompatible materials, and in a tightly closed container. When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used.[9]

Biological Interactions and Signaling Pathways

Currently, there is no significant information available in the reviewed literature describing specific biological signaling pathways directly modulated by dichlorodiisopropyl ether. Its toxic effects are generally associated with its properties as a chlorinated solvent. It has been noted as mutagenic in some bacterial strains but lacked mutagenic activity in mice.[14]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the relevant Safety Data Sheet (SDS) and other safety resources before handling any chemical.

References

- 1. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 108-60-1, 2,2'-Dichlorodiisopropyl ether, Bis(1-chloro-2-propyl) ether, Bis(2-chloro-1-methylethyl) ether, DCIP, DCIP (nematocide), NSC 2849, Nemamort, beta,beta'-Dichlorodiisopropyl ether - chemBlink [ww.chemblink.com]

- 5. Bis(2-chloro-1-methylethyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 6. scbt.com [scbt.com]

- 7. Bis(2-chloro-1-methylethyl) ether (CAS 108-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. DICHLOROISOPROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. ICSC 0435 - DICHLOROISOPROPYL ETHER [inchem.org]

- 10. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. parchem.com [parchem.com]

- 13. BIS(2-CHLOROISOPROPYL)ETHER | 108-60-1 [chemicalbook.com]

- 14. This compound CAS#: 108-60-1 [m.chemicalbook.com]

In-Depth Technical Guide to Bis(2-chloroisopropyl)ether: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(2-chloroisopropyl)ether, a chlorinated aliphatic ether. The document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis, targeting professionals in research and development.

Core Concepts: Molecular Identity and Properties

This compound, also known as dichloroisopropyl ether, is a colorless liquid with the chemical formula C6H12Cl2O.[1][2] It is important to distinguish the common isomer, 2,2'-oxybis(1-chloropropane) with the CAS number 108-60-1, from its structural isomer 2,2'-oxybis(2-chloropropane) which has the CAS number 39638-32-9. Historically, the name bis(2-chloroisopropyl) ether has been ambiguously used for both. This guide focuses on the compound associated with CAS number 108-60-1. This compound is recognized as a byproduct in the manufacturing of propylene (B89431) oxide.[3][4]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 171.06 g/mol | [5] |

| Molecular Formula | C6H12Cl2O | [5] |

| CAS Number | 108-60-1 | [3] |

| Melting Point | -97 °C | ChemicalBook |

| Boiling Point | 187.3 °C at 760 mmHg | CAS Common Chemistry |

| Density | 1.1122 g/cm³ at 20 °C | CAS Common Chemistry |

| Vapor Pressure | 0.85 mmHg | PubChem |

| Flash Point | 85 °C (185 °F) | [5] |

| Refractive Index | 1.4451 at 25 °C | PubChem |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, benzene, and ether. | ChemicalBook, CAMEO Chemicals |

Molecular Structure

The molecular structure of this compound consists of two chlorinated isopropyl groups linked by an ether oxygen.

Caption: Ball-and-stick model of the this compound molecule.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following sections provide outlines of these experimental procedures.

Synthesis of this compound

While this compound is often obtained as a byproduct of industrial processes, a laboratory synthesis can be performed. A general method for the preparation of ethers is through the dehydration of alcohols.

Williamson Ether Synthesis (Conceptual Workflow):

A plausible synthetic route for this compound in a laboratory setting would be a modification of the Williamson ether synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

A detailed, referenced laboratory preparation method is as follows:

Note: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Diethylene glycol

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Stirring apparatus

-

Distillation setup

-

Water circulation vacuum pump

Procedure:

-

In a round-bottom flask equipped with a stirrer, combine diethylene glycol and thionyl chloride. A typical molar ratio of diethylene glycol to thionyl chloride is between 1:2.1 and 1:3.

-

Stir the mixture at a reaction temperature of 90-130°C for a duration of 60-150 minutes.

-

After the reaction is complete, directly distill the reaction mixture under reduced pressure using a water circulation vacuum pump.

-

Collect the fraction that distills at 108-110°C/10mmHg. This fraction is the bis(2-chloroethyl) ether product.[6]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in environmental samples is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), as outlined in EPA Method 8270.[7][8][9]

Sample Preparation (Liquid-Liquid Extraction):

-

For aqueous samples, transfer a measured volume (e.g., 1 liter) into a separatory funnel.

-

Adjust the pH of the sample as required by the specific method (e.g., to a neutral or slightly acidic pH).

-

Add a suitable organic solvent, such as methylene (B1212753) chloride, to the separatory funnel.

-

Shake the funnel vigorously for a specified period (e.g., 1-2 minutes), ensuring to vent pressure periodically.

-

Allow the layers to separate and drain the organic layer into a collection flask.

-

Repeat the extraction process two more times with fresh solvent, combining the organic extracts.

-

Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

GC-MS Analysis (Based on EPA Method 8270):

Caption: General workflow for the GC-MS analysis of this compound.

Instrumental Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for semivolatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector: Splitless injection mode is commonly used to enhance sensitivity.

-

Oven Temperature Program: A temperature program is employed to ensure the separation of a wide range of compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high mass-to-charge ratio (e.g., 35-500 amu).

-

Tuning: The mass spectrometer must be tuned to meet the criteria for a standard compound like decafluorotriphenylphosphine (DFTPP) before analysis.

-

Data Interpretation: The identification of this compound is based on two key parameters:

-

Retention Time: The time it takes for the compound to elute from the GC column must match that of a known standard analyzed under the same conditions.

-

Mass Spectrum: The fragmentation pattern of the analyte must match the reference mass spectrum of this compound. Key fragments to look for include ions at m/z 45, 77, and 121.

This technical guide provides a foundational understanding of this compound for research and development professionals. For specific applications, it is essential to consult the detailed procedures outlined in official methods and conduct appropriate validation studies.

References

- 1. This compound CAS#: 108-60-1 [amp.chemicalbook.com]

- 2. Bis(2-chloroisopropyl) ether [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 7. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. gcms.cz [gcms.cz]

An In-Depth Technical Guide to the Solubility of Bis(2-chloroisopropyl)ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2-chloroisopropyl)ether in various organic solvents. Due to the limited availability of precise quantitative, temperature-dependent solubility data in publicly accessible literature, this document focuses on presenting qualitative and semi-quantitative data, alongside a detailed, generalized experimental protocol for determining the solubility of liquid compounds in organic solvents.

Core Data Presentation: Solubility Profile

This compound, a colorless liquid, is noted for its utility as a solvent for fats, waxes, and greases, as well as its use in paint and varnish removers and the textile industry.[1] Its solubility in a range of organic solvents is a key characteristic for these applications. The following table summarizes the available solubility data for this compound in several common organic solvents. It is important to note that much of the available data is qualitative, indicating miscibility or general solubility without specific temperature-dependent measurements.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Acetone | C₃H₆O | Soluble / Miscible | Not Specified | [2][3][4][5] |

| Benzene | C₆H₆ | Soluble | Not Specified | [2][4] |

| 2-Butanone | C₄H₈O | Soluble | Not Specified | [2][3][4] |

| Diethyl Ether | C₄H₁₀O | Soluble / Miscible | Not Specified | [2][3][4][5] |

| Dimethylformamide (DMF) | C₃H₇NO | 100 mg/mL | Not Specified | Data from a commercial supplier; temperature not specified. |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified | Data from a commercial supplier; temperature not specified. |

| Ethanol | C₂H₆O | Soluble / 100 mg/mL | Not Specified | [2][3][4] |

| Methanol | CH₄O | Soluble | Not Specified | [2][3][4] |

| Propanol | C₃H₈O | Soluble | Not Specified | [2][3][4] |

Experimental Protocols: Determination of Liquid-Liquid Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the widely recognized "shake-flask" or isothermal equilibrium method.[6]

Objective: To determine the saturation concentration of a liquid solute in a liquid solvent at a specified temperature.

Materials:

-

Analyte (this compound) of known purity

-

Solvent of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE-lined septa)

-

Syringes and syringe filters (solvent-compatible)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector, High-Performance Liquid Chromatography)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solute (this compound) to a known volume of the solvent in a glass vial. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.

-

Seal the vial tightly to prevent loss of volatile components.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant. A minimum of 24 hours is often recommended, with periodic agitation.[6]

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the two phases to separate completely while maintaining the constant temperature. For liquid-liquid systems, this will result in two distinct layers.

-

-

Sampling:

-

Carefully extract an aliquot of the solvent phase (the layer saturated with the solute). It is critical to avoid contamination from the undissolved solute phase.

-

The sample can be drawn using a syringe. To ensure that no undissolved micro-droplets are transferred, a syringe filter compatible with the solvent and solute should be used.

-

-

Quantification:

-

Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV) to determine the concentration of the solute.

-

Prepare a calibration curve using standard solutions of the analyte in the solvent of interest.

-

-

Data Reporting:

-

The solubility should be reported in units such as g/100 mL, mg/L, or mol/L.

-

The temperature at which the measurement was performed must be clearly stated.

-

The analytical method used for quantification should also be documented.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: A flowchart of the isothermal equilibrium method.

References

Synthesis of Pure Bis(2-chloroisopropyl)ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Bis(2-chloroisopropyl)ether (also known as 2,2'-oxybis(1-chloropropane)). Primarily known as a byproduct in industrial chemical manufacturing, the targeted synthesis of pure this compound presents significant challenges, including the formation of isomers and other chlorinated byproducts. This document details the primary industrial formation route and explores a potential directed synthesis pathway via the Williamson ether synthesis. Emphasis is placed on purification strategies, particularly fractional distillation, to obtain the pure compound. Detailed, albeit theoretical, experimental protocols are provided, alongside a summary of relevant quantitative data.

Introduction

This compound is a halogenated ether that has historically seen use as a solvent for fats, waxes, and greases, as well as an extractant and in textile processing.[1] However, its most common origin is as a byproduct in the chlorohydrin process for producing propylene (B89431) oxide.[1][2] Due to its formation as a persistent organic pollutant and potential carcinogenicity, its intentional production is limited.[3][4] Nevertheless, for research and specialized applications, a reliable synthesis route for the pure compound is necessary. This guide addresses the complexities of its synthesis and purification.

A significant challenge in obtaining pure this compound is the co-formation of isomers, such as bis(3-chloropropyl)ether, which are difficult to separate due to similar physical properties.[5] This guide will address these challenges and propose methodologies to achieve high purity.

Synthesis Routes

Two primary pathways for the formation of this compound are considered: its formation as a byproduct in the propylene oxide synthesis and a directed synthesis using the Williamson ether synthesis.

Formation as a Byproduct in the Chlorohydrin Process

The industrial production of propylene oxide via the chlorohydrin process is a major source of this compound.[1][2] This multi-step process involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is subsequently dehydrochlorinated to yield propylene oxide.

The formation of this compound occurs as a side reaction. The reaction of chlorine with propylene can also produce 1,2-dichloropropane, which can further react to form dichloroisopropyl ether.[6]

Signaling Pathway for Byproduct Formation:

References

- 1. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylene Oxide from the Chlorohydrin Process - Chempedia - LookChem [lookchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound CAS#: 108-60-1 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. cyberleninka.ru [cyberleninka.ru]

An In-depth Technical Guide to the Environmental Fate and Degradation of Bis(2-chloroisopropyl)ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroisopropyl)ether (BCIE), a halogenated aliphatic ether, has been utilized as a solvent and is a known byproduct in the manufacturing of propylene (B89431) oxide.[1] Its presence in the environment, particularly in water systems, necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, abiotic and biotic degradation, and analytical methodologies for BCIE. A critical consideration in the study of BCIE is the common confusion with its isomer, bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1). While both are structurally similar, it is important to distinguish between them in environmental analysis.[2] This guide will focus on bis(2-chloroisopropyl) ether (CASRN 39638-32-9) where the data is available, and will clearly indicate when data pertains to its isomer.

Physical and Chemical Properties

A comprehensive understanding of the environmental fate of a compound begins with its physical and chemical properties. These properties influence its distribution in different environmental compartments, such as water, soil, and air.

| Property | Value | Reference |

| Molecular Formula | C6H12Cl2O | [3] |

| Molecular Weight | 171.07 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 187 °C | [3] |

| Melting Point | -101.8 °C | [3] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | 0.56 mmHg at 20 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.58 | [3] |

Environmental Fate

The environmental fate of BCIE is governed by a combination of transport and degradation processes. Its low water solubility and moderate octanol-water partition coefficient suggest a potential for partitioning to organic matter in soil and sediment. However, its relatively high vapor pressure indicates that volatilization to the atmosphere can also be a significant transport mechanism.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a crucial role in the transformation of BCIE in the environment.

Hydrolysis is reported to be a predominant fate process for BCIE in aquatic systems.[1] It is estimated to have a very short hydrolysis half-life of less than 38.4 seconds in water.[1] This rapid hydrolysis suggests that BCIE is unlikely to persist in aqueous environments for extended periods.

Experimental Protocol for Hydrolysis Studies (General Approach):

A standardized protocol for determining the hydrolysis rate of a chemical like BCIE, based on general principles for testing chemical stability, would involve the following steps:

-

Preparation of Buffer Solutions: Prepare a series of sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to simulate various environmental conditions.

-

Spiking of BCIE: Introduce a known concentration of BCIE into each buffer solution. The initial concentration should be high enough for accurate analytical measurement but low enough to ensure complete dissolution.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Sampling: At predetermined time intervals, collect aliquots from each solution.

-

Analysis: Immediately analyze the samples for the remaining concentration of BCIE using a suitable analytical method, such as gas chromatography with a mass spectrometer (GC-MS) or a halogen-specific detector.

-

Data Analysis: Plot the natural logarithm of the BCIE concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis at that specific pH. The half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693 / k.

The degradation of BCIE by sunlight, or photolysis, is another potential abiotic degradation pathway, particularly in the atmosphere and sunlit surface waters. The rate of photolysis is dependent on the compound's ability to absorb light at relevant wavelengths and the quantum yield of the reaction. The rate constant for the vapor-phase reaction of bis(2-chloroisopropyl) ether with photochemically produced hydroxyl radicals has been estimated to be 2.6 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 6.2 days.[3]

Experimental Protocol for Aqueous Photolysis Studies (General Approach):

-

Solution Preparation: Prepare an aqueous solution of BCIE of known concentration in purified water.

-

Light Source: Irradiate the solution with a light source that simulates the solar spectrum, typically a xenon arc lamp with appropriate filters. The intensity of the light source should be measured using a radiometer.

-

Control Samples: Prepare control samples that are kept in the dark to account for any non-photolytic degradation (e.g., hydrolysis).

-

Sampling: Collect samples from both the irradiated and control solutions at various time points.

-

Analysis: Analyze the samples for the concentration of BCIE and potential photoproducts using GC-MS or a similar technique.

-

Quantum Yield Calculation: The quantum yield (Φ) can be determined by measuring the rate of disappearance of BCIE and the rate of light absorption by the compound. This often involves the use of a chemical actinometer to measure the photon flux.

Biotic Degradation

Biodegradation is a key process for the removal of many organic pollutants from the environment. The susceptibility of BCIE to microbial degradation is a critical factor in determining its overall environmental persistence.

Studies have shown that BCIE can be biodegraded under aerobic conditions. In a study by Tabak et al. (1981), complete biodegradation of this compound was achieved in 14 days when incubated with a settled domestic wastewater inoculum.[4]

While specific pathways for BCIE are not well-elucidated, studies on its isomer, bis(1-chloro-2-propyl) ether, provide valuable insights. Rhodococcus sp. strain DTB has been shown to grow on this isomer as a sole source of carbon and energy.[5] The proposed degradation pathway involves an initial scission of the ether bond, followed by dehalogenation of the resulting chlorinated propanols.[5] Intermediates identified in this pathway include 1-chloro-2-propanol (B90593) and chloroacetone.[5] Inhibition studies suggest that a flavin-dependent enzyme is involved in the initial ether cleavage.[5]

Proposed Aerobic Biodegradation Pathway of a BCIE Isomer:

Caption: Proposed aerobic degradation pathway of a BCIE isomer by Rhodococcus sp. strain DTB.

Experimental Protocol for Aerobic Biodegradation Studies (Static Culture Flask Method):

This protocol is based on the methodology described by Tabak et al. (1981) for screening the biodegradability of organic priority pollutants.

-

Inoculum Preparation: Obtain a fresh inoculum from the effluent of a domestic wastewater treatment plant.

-

Medium Preparation: Prepare a sterile basal salts medium containing essential nutrients for microbial growth.

-

Test Flasks: In replicate flasks, add the basal salts medium, the inoculum, and a known concentration of BCIE (typically in the low mg/L range).

-

Control Flasks: Prepare control flasks containing:

-

Medium and inoculum (to measure endogenous respiration).

-

Medium and BCIE (to account for abiotic loss).

-

Medium, inoculum, and a readily biodegradable substrate (e.g., glucose) as a positive control.

-

-

Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) in the dark.

-

Sampling and Analysis: Periodically, withdraw samples from the flasks and analyze for the concentration of BCIE using GC-MS.

-

Data Interpretation: Biodegradation is determined by the percentage of BCIE removed in the test flasks compared to the abiotic control flasks over time.

There is limited information available on the anaerobic biodegradation of this compound. However, studies on the related compound bis(2-chloroethyl) ether (BCEE) have shown that it can undergo anaerobic biodegradation.[6] Given the structural similarities, it is plausible that BCIE may also be susceptible to degradation under anaerobic conditions, although specific pathways and microbial communities involved have not been identified.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the presence and fate of BCIE in the environment. Several EPA methods are available for the analysis of BCIE in various matrices.

| Method | Matrix | Technique | Description |

| EPA Method 611 | Water | Gas Chromatography (GC) with Halogen Specific Detector | Involves liquid-liquid extraction with methylene (B1212753) chloride, followed by cleanup and analysis. |

| EPA Method 8010 | Solid Waste, Soil, Water | Gas Chromatography (GC) with Halogen Specific Detector | Utilizes direct injection or purge-and-trap for sample introduction. |

| EPA Method 8250 | Solid Waste, Soil, Water | Gas Chromatography/Mass Spectrometry (GC/MS) | A versatile method for the quantification of semivolatile organic compounds.[3] |

Experimental Workflow for GC-MS Analysis:

References

- 1. Bis-(2-Chloroisopropyl) ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbe.com [microbe.com]

- 3. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascelibrary.org [ascelibrary.org]

- 6. daneshyari.com [daneshyari.com]

Toxicological Profile of Bis(2-chloroisopropyl)ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroisopropyl)ether (BCIPE), a halogenated ether, has seen use as a solvent and has been identified as a byproduct in chemical manufacturing. This document provides a comprehensive overview of its toxicological profile, synthesizing key data on acute, chronic, carcinogenicity, genotoxicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes a visualization of the metabolic pathway of BCIPE in rats, rendered using the DOT language, to facilitate a deeper understanding of its biotransformation. The information contained herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₆H₁₂Cl₂O. It is sparingly soluble in water but soluble in many organic solvents.

Toxicological Data

The toxicological effects of this compound have been evaluated in a variety of studies, encompassing different exposure routes and durations. The following tables summarize the key quantitative findings from these investigations.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and inhalation routes.

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 240 mg/kg | RTECS, 1985 |

| LC50 | Rat | Inhalation | 700 ppm (5 hours) | ChemicalBook |

Chronic Toxicity

Long-term exposure to this compound has been investigated in rodents, with effects observed on the liver and kidneys.

Table 2: Chronic Toxicity of this compound

| Study Duration | Species | Route | NOAEL | LOAEL | Effects | Reference |

| 2 years | Mouse | Dietary | 35.8 mg/kg/day | - | Decreased hemoglobin | Mitsumori et al., 1979 |

| 2 years | Rat (female) | Dietary | 400 ppm (15 mg/kg/day) | - | Increased liver and kidney weights, congestion | PubMed |

Carcinogenicity

Studies on the carcinogenic potential of technical-grade this compound have yielded positive results in mice.

Table 3: Carcinogenicity of this compound

| Species | Route | Duration | Findings | Reference |

| B6C3F1 Mice (male) | Gavage | 103 weeks | Increased incidence of hepatocellular carcinomas and alveolar/bronchiolar adenomas.[1] | NTP, 1982 (TR-239) |

| B6C3F1 Mice (female) | Gavage | 103 weeks | Increased incidence of alveolar/bronchiolar adenomas.[1] | NTP, 1982 (TR-239) |

Genotoxicity

This compound has demonstrated mutagenic potential in bacterial reverse mutation assays.

Table 4: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA1535 | With S9 | Mutagenic | ChemicalBook |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100 | With S9 | Mutagenic | ChemicalBook |

| In vivo | Mice | - | Lacks mutagenic activity | ChemicalBook |

Reproductive and Developmental Toxicity

A three-generation reproductive toxicity study in rats indicated a lack of reproductive or developmental effects.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Route | Findings | Reference |

| 3-Generation Study | Rat | Dietary | Not toxic | PubMed |

Metabolism

The metabolism of this compound has been investigated in rats. Following oral administration, the compound is metabolized and excreted primarily in the urine. The major identified urinary metabolites are 2-(2-chloro-1-methylethoxy)propanoic acid and N-acetyl-S-(2-hydroxypropyl)-L-cysteine.[2]

References

The Ghost in the Machine: An In-depth Technical Guide to the Historical Uses of Bis(2-chloroisopropyl)ether as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroisopropyl)ether (BCIE), a volatile organic compound with the chemical formula C₆H₁₂Cl₂O, once held a significant role as a versatile industrial solvent. Its excellent solvency for a wide range of organic compounds, including fats, greases, waxes, resins, and oils, led to its widespread use in various applications, from paint and varnish removal to textile processing.[1][2] However, growing concerns over its environmental persistence and potential health risks, including its classification as a possible carcinogen, have led to a significant decline in its commercial manufacture and use.[2] This technical guide provides a comprehensive overview of the historical applications of BCIE as a solvent, presenting available quantitative data, outlining hypothetical experimental protocols based on common industrial practices of the era, and visualizing its formation as a byproduct in a key industrial process.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application. BCIE is a colorless to light brown liquid with a distinct odor.[3][4] Key physicochemical data for this compound are summarized in Table 1 for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂O | |

| Molecular Weight | 171.06 g/mol | |

| CAS Number | 108-60-1 | |

| Appearance | Colorless to light brown liquid | [3][4] |

| Boiling Point | 187 °C (369 °F) at 760 mmHg | [5] |

| Melting Point | -101.8 °C (-151.2 °F) | [5] |

| Density | 1.1122 g/cm³ at 20 °C (68 °F) | [5] |

| Vapor Pressure | 0.85 mmHg at 25 °C | [5] |

| Flash Point | 85 °C (185 °F) | |

| Water Solubility | 1700 ppm at 20 °C | [3][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.48 | [3] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, and ether | [4][7] |

Historical Applications as a Solvent

The unique combination of being a chlorinated ether with a moderate boiling point made BCIE an effective solvent for a variety of industrial applications. Its primary historical uses centered around its ability to dissolve nonpolar substances.

Extraction of Fats, Greases, and Waxes

BCIE was employed as an extraction solvent to remove fats, oils, and waxes from various materials.[1][2] Its efficacy stemmed from its ability to dissolve these lipid-based compounds, allowing for their separation from a solid matrix.

Hypothetical Experimental Protocol for Fat Extraction:

-

Sample Preparation: The solid material containing the fat (e.g., crushed oilseeds, animal tissue) is dried to remove excess moisture and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The prepared sample is placed in a Soxhlet extractor. A sufficient volume of this compound is added to the distillation flask.

-

Extraction Process: The solvent is heated to its boiling point. The vapor travels up the distillation arm and condenses in the condenser, dripping onto the sample. The solvent fills the sample chamber, extracting the fat.

-

Siphoning: Once the solvent reaches the top of the siphoning arm, the entire volume of the solvent and dissolved fat is siphoned back into the distillation flask.

-

Cycles: This process is repeated for several hours to ensure complete extraction of the fat.

-

Solvent Recovery: After extraction, the solvent is distilled from the flask, leaving behind the extracted fat. The condensed solvent is collected for reuse.

-

Final Product: The remaining fat is then further dried in a vacuum oven to remove any residual solvent.

Paint and Varnish Removers

The ability of BCIE to dissolve a wide range of resins and polymers made it a valuable component in paint and varnish remover formulations.[1][2]

Hypothetical Formulation for a Paint Remover:

Note: This is a representative formulation. Actual historical formulations may have varied and often contained a mixture of solvents.

-

Active Solvent: this compound (40-60%)

-

Co-solvent: Methylene chloride (20-30%) - Note: Methylene chloride was a common co-solvent in many paint strippers of that era.

-

Activator: Methanol (5-10%)

-

Thickener: Hydroxypropyl cellulose (B213188) or other suitable thickener (1-3%)

-

Evaporation Retardant: Paraffin (B1166041) wax (1-2%)

Hypothetical Experimental Protocol for Paint Removal:

-

Application: The paint remover formulation is applied liberally to the painted or varnished surface with a brush or roller.

-

Dwell Time: The remover is allowed to remain on the surface for a period of 15-30 minutes, or until the paint film shows signs of blistering and softening. The paraffin wax forms a thin film on the surface to reduce the evaporation of the volatile solvents.

-

Removal: The softened paint is scraped off using a putty knife or scraper.

-

Cleaning: The surface is then wiped clean with a cloth soaked in a suitable solvent (e.g., mineral spirits) to remove any remaining residue.

-

Neutralization (if necessary): For some formulations, a final wash with a mild detergent and water may be required.

Textile Processing

In the textile industry, BCIE was utilized in spotting and cleaning solutions and for scouring processes to remove oils, waxes, and other impurities from fibers before dyeing and finishing.[1]

Hypothetical Experimental Protocol for Textile Scouring:

Note: This protocol is a generalized representation of a solvent-based scouring process. Specific parameters would have depended on the type of fiber and the machinery used.

-

Impregnation: The textile fabric is passed through a bath containing an emulsion of this compound in water, along with surfactants and emulsifying agents.

-

Dwell Time: The impregnated fabric is then allowed a specific dwell time, either by passing through a J-box or by being batched on a roll, to allow the solvent to penetrate the fibers and dissolve the impurities.

-

Solvent Removal: The fabric is then subjected to a steaming process to vaporize and remove the BCIE. The solvent vapor is typically collected and condensed for reuse.

-

Washing: The fabric is thoroughly washed with hot water and detergents to remove the emulsified impurities and any residual solvent.

-

Rinsing: A final rinsing with clean water is performed to ensure all cleaning agents are removed.

Byproduct in Propylene (B89431) Oxide Production

A significant source of environmental release of this compound was its formation as a byproduct in the chlorohydrin process for the production of propylene oxide.[5] This process involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide.

The following diagram illustrates the simplified workflow of the chlorohydrin process, highlighting the formation of BCIE as a byproduct.

Caption: Simplified workflow of the chlorohydrin process for propylene oxide production.

Decline in Use and Environmental Concerns

The use of this compound has been largely discontinued (B1498344) due to its identification as a persistent organic pollutant (POP) and a potential human carcinogen.[4] It is sparingly soluble in water but can persist in aquatic environments and has been detected in industrial wastewater and drinking water sources.[4] Regulatory actions and a shift towards safer and more environmentally friendly solvents have led to its replacement in most industrial applications.

Conclusion

This compound was once a valuable industrial solvent due to its effective dissolution of a wide array of nonpolar organic compounds. Its historical applications in extraction, paint removal, and textile processing highlight its versatility. However, the environmental and health concerns associated with its use have rightfully led to its phasing out from commercial applications. This guide serves as a technical resource for understanding the past roles of this chemical, emphasizing the importance of evaluating the entire lifecycle and potential impacts of industrial solvents. The provided hypothetical protocols offer a glimpse into the industrial practices of the past, while the visualization of its formation as a byproduct underscores the interconnectedness of chemical manufacturing processes and their environmental footprint.

References

- 1. Bis(2-chloroisopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Bis-(2-Chloroisopropyl) ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 108-60-1 [m.chemicalbook.com]

- 5. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bis(2-Chloro-1-methylethyl) ether | C6H12Cl2O | CID 7944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 108-60-1 [chemicalbook.com]

Bis(2-chloroisopropyl)ether as a byproduct of propylene oxide production

An In-depth Technical Guide on Bis(2-chloroisopropyl)ether as a Byproduct of Propylene (B89431) Oxide Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (BCIPE), a significant byproduct generated during the production of propylene oxide. The document details the formation mechanisms of BCIPE, outlines the primary industrial processes for propylene oxide synthesis, presents quantitative data on byproduct formation, and provides detailed experimental protocols for the analysis of BCIPE.

Overview of Propylene Oxide Production Processes

Propylene oxide (PO) is a key chemical intermediate used in the production of polyurethanes, propylene glycols, and glycol ethers.[1] Several commercial processes are used for its manufacture, each with a unique profile of reactants, catalysts, and byproducts. The choice of a production route is often influenced by the market for co-products and environmental considerations.[2][3] The primary methods are the chlorohydrin process, hydroperoxide co-production processes, and direct oxidation with hydrogen peroxide (HPPO).[4]

The formation of byproducts is an intrinsic aspect of all current commercial PO production technologies.[1] The chlorohydrin process, while historically significant, is known for generating a substantial volume of chlorinated organic byproducts and saline wastewater.[2][4] In contrast, modern methods like the HPPO process are considered "greener" due to their higher selectivity and the generation of water as the primary byproduct.

Formation of this compound (BCIPE)

This compound is a notable and problematic byproduct formed almost exclusively in the chlorohydrin process for propylene oxide production.[5] Its formation is a result of side reactions occurring during the initial chlorohydrination step.

In this step, propylene reacts with chlorine and water to form propylene chlorohydrin isomers. However, a competing reaction is the chlorination of propylene to produce 1,2-dichloropropane.[4] The formation of BCIPE is understood to occur from the reaction of a chloronium complex intermediate with propylene chlorohydrin.[4] This etherification reaction competes with the desired hydrolysis reaction that forms propylene chlorohydrin. The reaction conditions, such as temperature and reactant concentrations, can influence the selectivity towards the desired product versus these byproducts.

Quantitative Data and Physicochemical Properties

The yield of byproducts in the chlorohydrin process is significant. For every tonne of propylene oxide produced, a substantial amount of chlorinated organic compounds and salt brine is generated. The selectivity for BCIPE is typically in the low single-digit percentages.

Table 1: Quantitative Data on BCIPE Formation and Detection

| Parameter | Value | Reference(s) |

| Byproduct Selectivity (BCIPE) | 1-3% | [6] |

| Byproduct Yield (Dichloropropyl ethers) | ~2 kg per 100 kg of Propylene Oxide | [7] |

| Method Detection Limit (in water) | 5.7 µg/L (via EPA Method 8250) | [5] |

BCIPE is a colorless liquid with a low solubility in water.[5] It is classified as a moderately toxic and combustible compound.[8] A summary of its key properties is provided below.

Table 2: Physicochemical and Toxicological Profile of BCIPE

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-1-(1-chloro-propan-2-yloxy)propane | |

| CAS Number | 108-60-1 | [9] |

| Molecular Formula | C₆H₁₂Cl₂O | [5] |

| Molecular Weight | 171.06 g/mol | [9] |

| Boiling Point | 187 °C (369 °F) at 760 mmHg | [5] |

| Density | 1.112 g/cm³ at 20 °C | [5] |

| Water Solubility | 1700 mg/L at 20 °C | [8] |

| Flash Point | 85 °C (185 °F) | [5] |

| Toxicity | Moderately toxic by ingestion and inhalation; eye irritant; animal carcinogen. | [8] |

Experimental Protocol for the Analysis of BCIPE in Water

The standard method for the analysis of BCIPE in industrial wastewater is based on EPA Method 8270, which covers the determination of semivolatile organic compounds by gas chromatography/mass spectrometry (GC-MS).[5]

4.1 Principle Semivolatile organic compounds, including BCIPE, are extracted from an aqueous sample using solid-phase extraction (SPE). The extract is then concentrated and analyzed by GC-MS. Identification is based on retention time and comparison of the mass spectrum with a reference standard. Quantification is performed using an internal standard.

4.2 Reagents and Materials

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane (all pesticide or GC-MS grade).

-

Reagents: Sodium thiosulfate, Hydrochloric acid (HCl), Anhydrous sodium sulfate (B86663).

-

Standards: Analytical standard of this compound, internal standards (e.g., 1,4-dichlorobenzene-d4), surrogate standards.

-

Apparatus: 1-L amber glass bottles, Solid-Phase Extraction (SPE) manifold and cartridges (e.g., UCT EC8270 or equivalent), concentration apparatus (e.g., Kuderna-Danish or nitrogen evaporator), GC-MS system.

4.3 Sample Preparation and Extraction

-

Sample Collection & Preservation: Collect 1-liter aqueous samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate. Preserve the sample by acidifying to pH < 2 with 6N HCl. Store at 4°C until extraction.

-

Spiking: Spike the sample with surrogate standards to monitor extraction efficiency. For fortified samples, spike with a known amount of the BCIPE standard.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 15 mL of DCM.

-

Condition with 10 mL of MeOH, leaving a thin layer of solvent above the sorbent.

-

Equilibrate with 10 mL of reagent water, followed by 10 mL of 0.05N HCl. Do not allow the cartridge to go dry.

-

-

Sample Loading: Pass the entire 1-L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Drying: After loading, dry the cartridge under full vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the trapped analytes from the cartridge using multiple aliquots of DCM. A typical elution may involve two 10 mL portions of DCM.

-

Drying and Concentration: Pass the DCM eluate through a column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the dried extract to a final volume of 1.0 mL.

-

Internal Standard Addition: Add the internal standard to the final 1.0 mL extract just prior to GC-MS analysis.

4.4 GC-MS Analysis

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Injector: Splitless mode, 250 °C.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 5 minutes.

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for BCIPE (CAS 108-60-1) are typically m/z 45, 77, and 79.

Note on Isomers: Analytical standards of BCIPE may contain isomers, such as 2,2'-oxybis(1-chloropropane), which may not be chromatographically resolved from the primary compound. Therefore, results are often reported as the sum of all co-eluting isomers.

Management and Disposal

Due to its toxicity and persistence, the release of BCIPE into the environment is a concern.[9] Wastewater from the chlorohydrin process requires extensive treatment to remove chlorinated hydrocarbons before discharge.[8] Treatment methods can include steam stripping, activated carbon adsorption, and biological degradation.[8] For concentrated waste streams, high-temperature incineration is a recommended disposal method due to the high chlorine content.[8] The significant environmental burden and cost associated with managing these byproducts are major drivers for the industry's shift away from the chlorohydrin process towards cleaner production technologies.[2]

References

- 1. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. cdn.intratec.us [cdn.intratec.us]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. Bis(2-chloroisopropyl) ether | C6H12Cl2O | CID 38307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. persenvir.xhost.ro [persenvir.xhost.ro]

Mutagenicity of Bis(2-chloroisopropyl)ether: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenicity studies conducted on Bis(2-chloroisopropyl)ether. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting detailed experimental protocols, summarizing quantitative data, and visualizing key biological and experimental processes.

Executive Summary: The mutagenicity profile of commercial-grade this compound is complex, with evidence suggesting genotoxic potential in various in vitro systems, while in vivo studies have yielded negative results. A critical point of consideration is the composition of the tested material, which is often a technical-grade mixture. The majority of toxicological data, including mutagenicity, pertains to Bis(2-chloro-1-methylethyl) ether (BCMEE), CAS No. 108-60-1 , and its co-occurring isomers, rather than the pure compound 2,2'-oxybis(2-chloropropane), CAS No. 39638-32-9.[1] Technical-grade BCMEE typically contains approximately 70% Bis(2-chloro-1-methylethyl) ether and 30% 2-chloro-1-methylethyl(2-chloropropyl)ether.[2][3] This guide will focus on the findings related to this technical-grade mixture, which is most relevant to historical and industrial exposure scenarios.

The data indicates that technical-grade BCMEE is weakly mutagenic in the Ames test, particularly in Salmonella typhimurium strains TA100 and TA1535, with a slight increase in activity upon metabolic activation.[4][5] Furthermore, it has demonstrated the ability to induce mutations in the mouse lymphoma L5178Y cell assay and to cause chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[4][6] The genotoxicity observed in vitro is likely linked to its metabolism into reactive intermediates, such as propylene (B89431) oxide.[1][4]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. The test uses various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. A positive test is indicated by a substance's ability to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol

The mutagenicity of technical-grade BCMEE was evaluated using the preincubation modification of the Salmonella/mammalian microsome assay.[7]

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were utilized.[6] An additional study also included strain TA97.[6]

-

Metabolic Activation: The assays were conducted both in the absence and presence of an exogenous metabolic activation system (S9 fraction). The S9 fraction was derived from the livers of Aroclor 1254-induced male Sprague-Dawley rats or Syrian hamsters.[4][7] The S9 mix typically contains the S9 fraction, buffer, and cofactors such as NADP and glucose-6-phosphate.

-

Procedure (Preincubation Method):

-

The test substance, dissolved in a suitable solvent (e.g., DMSO), was added to a tube containing the tester strain bacteria and either the S9 mix or a buffer control.

-

This mixture was pre-incubated with shaking at 37°C for a defined period (e.g., 20-30 minutes).[8]

-

Molten top agar (B569324), supplemented with a trace amount of histidine and biotin, was added to the tube.

-

The entire mixture was poured onto the surface of a minimal glucose agar plate.

-

The plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) on each plate was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[8]

-

Data Presentation

The results of the Ames test for technical-grade BCMEE are summarized in the table below, based on data from Mortelmans et al. (1986) as cited by the International Agency for Research on Cancer (IARC).

| Test Strain | Metabolic Activation (S9) | Highest Ineffective Dose (HID) / Lowest Effective Dose (LED) (µ g/plate ) | Result | Reference |

| S. typhimurium TA100 | - | 500 | Negative | [6] |

| S. typhimurium TA100 | + | Not Reported | Weakly Positive | [4] |

| S. typhimurium TA1535 | - | Not Reported | Negative | [6] |

| S. typhimurium TA1535 | + | 166 | Weakly Positive | [6] |

| S. typhimurium TA1537 | - | 500 | Negative | [6] |

| S. typhimurium TA1537 | + | 500 | Negative | [6] |

| S. typhimurium TA98 | - | 166 | Negative | [6] |

| S. typhimurium TA98 | + | 166 | Negative | [6] |

| S. typhimurium TA97 | - | 166 | Negative | [6] |

| S. typhimurium TA97 | + | 166 | Negative | [6] |

Visualization

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

The mouse lymphoma assay (MLA) is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal events. The assay utilizes the L5178Y tk+/- mouse lymphoma cell line, which is heterozygous for the thymidine (B127349) kinase (tk) gene. Mutagenic agents can inactivate the functional tk allele, rendering the cells resistant to the toxic pyrimidine (B1678525) analogue trifluorothymidine (TFT).

Experimental Protocol